9-Oxo-9H-xanthene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid and related compounds involves several chemical methods. Fischer et al. (1991) described the preparation of 9-oxo-9H-xanthene dicarboximides through aromatic nucleophilic substitution, highlighting the compound's capacity for further chemical modification (Fischer, 1991). Graham and Lewis (1978) reported on the synthesis of 9-oxoxanthen-2-carboxylic acids from hydroxylated benzophenones, offering a method for preparing derivatives through oxidative coupling and cyclization reactions (Graham & Lewis, 1978).
Molecular Structure Analysis
The molecular structure of xanthene derivatives has been extensively studied. Blackburn et al. (1996) analyzed the crystal structure of xanthene-9-carboxylic acid, revealing hydrogen bonding patterns and the dihedral angle of the xanthene core, which significantly impacts the compound's chemical behavior (Blackburn, Dobson, & Gerkin, 1996).
Chemical Reactions and Properties
Xanthene derivatives engage in various chemical reactions. Nishino and Kurosawa (1983) explored the regioselective carboxylation of 9-xanthenones, demonstrating the preferential introduction of carboxyl groups and discussing the reaction's mechanism and selectivity (Nishino & Kurosawa, 1983).
Scientific Research Applications
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Scientific Field: Natural Product Chemistry
- Application : Xanthones are isolated from endophytic fungi of Anoectochilus roxburghii .
- Method : The isolation and structure elucidation of a new xanthone, 2,8-dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid, were achieved from an endophytic fungus Arthrinium arundinis .
- Results : This study led to the discovery of plant fungal endophytes with the capacity to produce the same or similarly effective bioactive substances in vitro .
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Scientific Field: Synthetic Chemistry
- Application : Synthetic strategies have been developed for xanthone derivatives .
- Method : The review highlights the synthesis of xanthones via various methods including classical and modified methods, use of different catalysts, and different types of reactions .
- Results : Many xanthone structures show promising biological activities, leading to a breadth of synthetic strategies toward xanthone derivatives .
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Scientific Field: Microbiology
- Application : Xanthones have been tested for antimicrobial activity .
- Method : These compounds were tested against several organisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, Cryptococcus neoformans, and Cryptococcus gatti .
- Results : The results of these tests are not specified in the source .
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Scientific Field: Pharmacology
- Application : Xanthones have shown promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
- Method : Various synthetic strategies have been developed to produce xanthone derivatives, which are then tested for these activities .
- Results : The multitude of biological activities found for xanthone derivatives has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .
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Scientific Field: Synthetic Chemistry
- Application : Transesterification of the ethyl ester of commercially available xanthone-9-carboxylic acid yields its 3-quinuclidinyl ester .
- Method : This process involves the reaction of the ethyl ester of xanthone-9-carboxylic acid with 3-quinuclidinol .
- Results : The product of this reaction is the 3-quinuclidinyl ester of xanthone-9-carboxylic acid .
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Scientific Field: Biochemistry
- Application : Xanthene-9-carboxylic Acid is a xanthene derivative that is capable of inhibiting the TTR conformational changes facilitating amyloid fibril formation .
- Method : This involves the interaction of the compound with the Transthyretin (TTR) protein, which can misfold to form amyloid fibrils .
- Results : The compound can potentially inhibit the formation of these fibrils, which are associated with various diseases .
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Scientific Field: Synthetic Chemistry
- Application : Xanthones can be synthesized via various methods, including classical and modified methods, use of different catalysts, and different types of reactions .
- Method : The review highlights the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .
- Results : Many xanthone structures show promising biological activities, leading to a breadth of synthetic strategies toward xanthone derivatives .
-
Scientific Field: Biochemistry
- Application : Xanthene-9-carboxylic Acid is a xanthene derivative that is capable of inhibiting the TTR conformational changes facilitating amyloid fibril formation .
- Method : This involves the interaction of the compound with the Transthyretin (TTR) protein, which can misfold to form amyloid fibrils .
- Results : The compound can potentially inhibit the formation of these fibrils, which are associated with various diseases .
-
Scientific Field: Synthetic Chemistry
- Application : Transesterification of the ethyl ester of commercially available xanthene-9-carboxylic acid yields its 3-quinuclidinyl ester .
- Method : This process involves the reaction of the ethyl ester of xanthene-9-carboxylic acid with 3-quinuclidinol .
- Results : The product of this reaction is the 3-quinuclidinyl ester of xanthene-9-carboxylic acid .
Safety And Hazards
properties
IUPAC Name |
9-oxoxanthene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRWSKMJDGYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193261 | |
Record name | Xanthone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-9H-xanthene-2-carboxylic acid | |
CAS RN |
40274-67-7 | |
Record name | Xanthone-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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